2-Tert-butyl-6-hydroxybenzamide
Description
2-Tert-butyl-6-hydroxybenzamide is a benzamide derivative characterized by a bulky tert-butyl substituent at the 2-position and a hydroxyl group at the 6-position of the aromatic ring. Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
1243472-75-4 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-tert-butyl-6-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)7-5-4-6-8(13)9(7)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
BDPWOKHQYQZWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-hydroxybenzamide typically involves the reaction of 2-tert-butylphenol with an appropriate amide-forming reagent. One common method is the reaction of 2-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reagent concentrations, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-6-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-tert-butyl-6-quinonebenzamide.
Reduction: Formation of 2-tert-butyl-6-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-Tert-butyl-6-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the amide group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: 2-Aminobenzamides
2-Aminobenzamides share the benzamide core but substitute the hydroxyl and tert-butyl groups with an amino group at the 2-position. Key differences include:
- Reactivity: The amino group in 2-aminobenzamides participates in nucleophilic reactions and hydrogen bonding, whereas the hydroxyl group in 2-tert-butyl-6-hydroxybenzamide offers acidic proton donation (pKa ~10–12) for pH-dependent solubility .
- Applications: 2-Aminobenzamides are often employed in drug synthesis (e.g., protease inhibitors), while the tert-butyl-hydroxyl combination in this compound may enhance thermal stability in industrial processes .
Functional Analogues: Benzotriazole Derivatives
Benzotriazoles such as 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole (Evidenced in EP 2021/09) share functional groups (tert-butyl, hydroxyl) but differ in core structure. Key contrasts include:
- UV Stability: Benzotriazoles are renowned as UV absorbers due to their conjugated triazole ring, while benzamides like this compound lack this conjugation, limiting UV absorption efficacy .
- Substituent Positioning : The tert-butyl group in this compound is ortho to the hydroxyl group, whereas benzotriazole derivatives often feature para-substituted tert-butyl groups for optimal steric and electronic effects .
Data Tables
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | logP | Key Application |
|---|---|---|---|---|---|
| This compound | Benzamide | 2-tert-butyl, 6-hydroxy | ~221.3 | ~3.2 | Pharmaceutical intermediate |
| 2-Aminobenzamide | Benzamide | 2-amino | ~136.1 | ~0.5 | Drug synthesis |
| 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole | Benzotriazole | 2-hydroxyphenyl, 3',5'-di-tert-butyl | ~447.6 | ~8.1 | UV stabilizer |
Note: logP values estimated using fragment-based methods; molecular weights calculated from atomic masses.
Research Findings
- Glycosylation Efficiency: Studies suggest that steric bulk from the tert-butyl group in this compound improves regioselectivity in glycosylation reactions compared to 2-aminobenzamides, which exhibit broader but less selective reactivity .
- Thermal Stability: The tert-butyl group enhances thermal stability (Tdec > 200°C) in this compound, outperforming 2-aminobenzamides (Tdec ~150°C) in high-temperature applications .
- UV Absorption : While benzotriazole derivatives achieve >90% UV absorption at 340 nm, this compound shows minimal activity, highlighting core structure dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
